2-[(2-cyanoacetyl)amino]ethyl 2-furoate
Overview
Description
2-[(2-cyanoacetyl)amino]ethyl 2-furoate is an organic compound that features both cyano and furoate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-cyanoacetyl)amino]ethyl 2-furoate typically involves the cyanoacetylation of amines. One common method involves the reaction of ethyl cyanoacetate with an appropriate amine under solvent-free conditions at elevated temperatures. For instance, stirring ethyl cyanoacetate with the amine at 70°C for several hours can yield the desired cyanoacetamide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-cyanoacetyl)amino]ethyl 2-furoate can undergo various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can participate in condensation reactions with aldehydes and ketones.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Cyclization Reactions: It can form heterocyclic compounds through intramolecular cyclization reactions.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones in the presence of a base such as sodium hydroxide.
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Cyclization Reactions: Often require acidic or basic conditions to facilitate ring closure.
Major Products Formed
Condensation Reactions: Can yield β-ketoamides or β-ketoesters.
Substitution Reactions: Can produce substituted cyanoacetamides.
Cyclization Reactions: Can result in the formation of various heterocyclic compounds, such as pyridines or pyrimidines.
Scientific Research Applications
2-[(2-cyanoacetyl)amino]ethyl 2-furoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to biologically active compounds.
Material Science: Explored for its use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-cyanoacetyl)amino]ethyl 2-furoate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano group can participate in nucleophilic addition reactions, while the furoate moiety can engage in electrophilic aromatic substitution reactions. These interactions enable the compound to form a variety of products with different molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
N-cyanoacetylurea: Another cyanoacetamide derivative with similar reactivity.
Ethyl cyanoacetate: A precursor used in the synthesis of cyanoacetamide derivatives.
Methyl cyanoacetate: Similar to ethyl cyanoacetate but with a different ester group.
Uniqueness
Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-[(2-cyanoacetyl)amino]ethyl furan-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c11-4-3-9(13)12-5-7-16-10(14)8-2-1-6-15-8/h1-2,6H,3,5,7H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDGDMIDDPCNIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OCCNC(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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